Ethyl 2-propylpentanoate
Overview
Description
Synthesis Analysis
The synthesis of ethyl esters can be achieved through various methods. For instance, the paper discussing the synthesis of ethyl 2-cyano-3-alkoxypent-2-enoates via a Ru-mediated coupling reaction provides insight into the synthetic strategies that could potentially be applied to ethyl 2-propylpentanoate . Additionally, the synthesis of ethyl 2-azidopropenoate and its transformation into other compounds upon treatment with nucleophiles indicates the reactivity of such esters and their potential for further chemical transformations .
Molecular Structure Analysis
The molecular structure of ethyl esters is characterized by the presence of an ester functional group. The structural determination and DFT calculation of ethyl 2-cyano-3-alkoxypent-2-enoates, as well as the analysis of their formation mechanism, provide a detailed understanding of the molecular structure and conformation of such compounds . This information is crucial for predicting the reactivity and physical properties of ethyl esters, including ethyl 2-propylpentanoate.
Chemical Reactions Analysis
Ethyl esters participate in various chemical reactions. The reaction of ethyl 2-azidopropenoate with nucleophiles to form different substituted ethyl esters demonstrates the versatility of these compounds in chemical synthesis . The study on the deprotonation of ethyl 2-alkenoates and the subsequent isomerization also highlights the chemical behavior of ethyl esters under basic conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl esters are influenced by their molecular structure. The paper on the laminar flame structure of ethyl pentanoate provides insights into the combustion chemistry of ethyl esters, which is relevant for their use as biofuels . The vibrational spectra and molecular docking studies of ethyl 3-(E)-(anthracen-9-yl)prop-2-enoate offer information on the vibrational properties and potential biological activity of ethyl esters . Additionally, the distribution and organoleptic impact of ethyl ester enantiomers in wine suggest the importance of stereochemistry in the sensory properties of these compounds .
Scientific Research Applications
Biocatalysis and Stereoselective Synthesis : In a study on biocatalytic stereoselective synthesis, ethyl 3-hydroxy-5-phenylpentanoate, a compound related to ethyl 2-propylpentanoate, was produced from a prochiral ketone. This process involved using microorganisms as catalysts, achieving high enantiomeric excesses, showcasing the potential of biocatalysis in synthesizing complex organic compounds (Żądło et al., 2016).
Molecular Interactions in Crystal Packing : Research on ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate, a structurally similar compound to ethyl 2-propylpentanoate, revealed unique molecular interactions, such as N⋯π and O⋯π, which play a crucial role in crystal packing. This study helps in understanding the structural aspects of similar organic compounds (Zhang, Wu, & Zhang, 2011).
Combustion Chemistry of Biofuels : Ethyl pentanoate, closely related to ethyl 2-propylpentanoate, was examined for its combustion properties, being a surrogate for biodiesel fuels. This research contributes to understanding the combustion chemistry of ethyl ester-based biofuels, vital for developing high-performance and environmentally friendly combustion devices (Dmitriev et al., 2021).
Sensory Interactions in Wine : A study on the impact of various red wine esters, including compounds similar to ethyl 2-propylpentanoate, focused on how these compounds influence the perception of fruity aromas. This research is significant in understanding flavor profiles and enhancing specific aromas in food and beverage products (Lytra et al., 2013).
properties
IUPAC Name |
ethyl 2-propylpentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-4-7-9(8-5-2)10(11)12-6-3/h9H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKWUBHEBLFWHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168818 | |
Record name | Valproic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-propylpentanoate | |
CAS RN |
17022-31-0 | |
Record name | Valproic acid ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017022310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Valproic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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